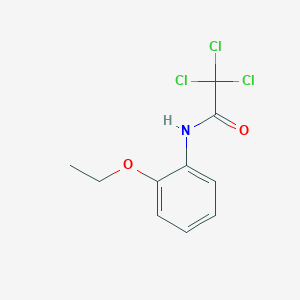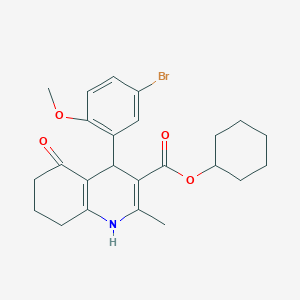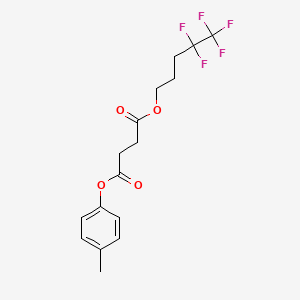![molecular formula C24H19ClN2O5 B5230287 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid, also known as CMA-676, is a small molecule drug that has been studied for its potential use in cancer treatment. This compound belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells and deliver a toxic payload to kill them.
作用机制
The mechanism of action of 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid involves the selective targeting of cancer cells that express the target protein. Once the drug molecule is internalized by the cancer cell, it is released from the linker and exerts its cytotoxic effect by disrupting microtubule formation and inducing apoptosis. This selective targeting of cancer cells is what makes ADCs such as 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid an attractive option for cancer treatment, as they have the potential to minimize the toxicity associated with traditional chemotherapy drugs.
Biochemical and Physiological Effects
4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis in cancer cells, disruption of microtubule formation, and inhibition of tumor growth. In addition, 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.
实验室实验的优点和局限性
One of the main advantages of using 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is its high specificity for cancer cells that express the target protein. This allows for more precise targeting of cancer cells and can lead to better outcomes in preclinical studies. However, one limitation of using ADCs such as 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is the potential for off-target effects, as the linker may react with other proteins in the cell that have thiol groups.
未来方向
There are several potential future directions for the development of 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid and other ADCs. One area of focus is the optimization of the linker molecule, which can impact the stability and specificity of the drug. In addition, there is ongoing research into the use of ADCs in combination with other cancer therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, there is interest in developing ADCs for the treatment of other diseases beyond cancer, such as autoimmune disorders and infectious diseases.
In conclusion, 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is a promising drug candidate for cancer treatment that has shown efficacy in preclinical studies. Its selective targeting of cancer cells and favorable safety profile make it an attractive option for further development. Ongoing research in this area will continue to advance our understanding of ADCs and their potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid involves several steps, including the preparation of the linker molecule, the conjugation of the linker to the drug molecule, and the purification of the final product. The linker used in 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is a maleimide-based linker, which is reactive towards thiol groups on the target protein. The drug molecule is attached to the linker through an amide bond, which is stable under physiological conditions.
科学研究应用
4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid is highly effective at killing cancer cells that express the target protein, which is a cell surface receptor that is overexpressed in many types of cancer. In addition, 4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid has been shown to have a favorable safety profile in animal studies, with minimal toxicity observed in normal tissues.
属性
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-32-20-12-6-16(7-13-20)22(28)27-21(14-15-2-8-18(25)9-3-15)23(29)26-19-10-4-17(5-11-19)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHSGKPEVZEMD-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)

![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)

![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5230249.png)
![2-(4-methylphenyl)-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5230255.png)

![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5230306.png)